molecular formula C8H7ClFNS B156351 N-Methyl-N-(3-fluorophenyl)-thiocarbamoyl chloride CAS No. 10219-04-2

N-Methyl-N-(3-fluorophenyl)-thiocarbamoyl chloride

Cat. No.: B156351
CAS No.: 10219-04-2
M. Wt: 203.66 g/mol
InChI Key: HSDZSNCIZXXUGE-UHFFFAOYSA-N
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Description

N-Methyl-N-(3-fluorophenyl)-thiocarbamoyl chloride is an organic compound that belongs to the class of thiocarbamoyl chlorides These compounds are characterized by the presence of a thiocarbamoyl group (-CSNH-) attached to a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-(3-fluorophenyl)-thiocarbamoyl chloride typically involves the reaction of N-methyl-N-(3-fluorophenyl)amine with thiophosgene (CSCl2). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of thiophosgene. The general reaction scheme is as follows:

N-Methyl-N-(3-fluorophenyl)amine+ThiophosgeneN-Methyl-N-(3-fluorophenyl)-thiocarbamoyl chloride\text{N-Methyl-N-(3-fluorophenyl)amine} + \text{Thiophosgene} \rightarrow \text{this compound} N-Methyl-N-(3-fluorophenyl)amine+Thiophosgene→N-Methyl-N-(3-fluorophenyl)-thiocarbamoyl chloride

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction control. The use of automated systems can help maintain the anhydrous conditions required for the reaction.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-(3-fluorophenyl)-thiocarbamoyl chloride can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, or thiols.

    Oxidation: The thiocarbamoyl group can be oxidized to form sulfonyl derivatives.

    Reduction: The compound can be reduced to form corresponding amines or thiols.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, or thiols in the presence of a base (e.g., triethylamine) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products Formed

    Nucleophilic Substitution: Substituted thiocarbamates or thioureas.

    Oxidation: Sulfonyl chlorides or sulfonamides.

    Reduction: Corresponding amines or thiols.

Scientific Research Applications

Organic Synthesis

N-Methyl-N-(3-fluorophenyl)-thiocarbamoyl chloride serves as an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its ability to undergo nucleophilic substitution reactions allows for the introduction of diverse functional groups into target molecules.

Medicinal Chemistry

The compound is being explored as a building block for developing new drugs, particularly those targeting specific enzymes or receptors. Its structural features suggest potential for enhanced biological activity due to the presence of the fluorinated aromatic ring, which can improve lipophilicity and bioavailability .

Case Study: Antimicrobial Activity
Research has indicated that derivatives of thiocarbamoyl chlorides exhibit antimicrobial properties. For instance, compounds structurally related to this compound have shown activity against gram-positive bacteria and mycobacterial strains, highlighting its potential in drug development .

Material Science

In material science, this compound can be utilized in synthesizing polymers with specific properties. The unique reactivity of thiocarbamoyl chlorides allows for the creation of materials that can be tailored for particular applications, such as coatings or adhesives .

Biological Studies

The biological activities of this compound are under investigation, particularly its potential antimicrobial and anticancer properties. The mechanism involves interaction with nucleophilic sites in proteins, which may lead to enzyme inhibition—a critical pathway in therapeutic interventions .

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesUnique Characteristics
This compoundFluorine substitution on phenylEnhanced lipophilicity
N-Methyl-N-(3-trifluoromethylphenyl)-thiocarbamoyl chlorideTrifluoromethyl group on phenylIncreased electron-withdrawing effects
N,N-Dimethyl-thiocarbamoyl chlorideNo aromatic substitutionSimpler structure, less reactivity
N-Methyl-N-(phenyl)-thiocarbamoyl chlorideNo fluorine substitutionBasic structure without halogen effects

The presence of both a methyl group and a fluorinated aromatic ring distinguishes this compound from its analogs, potentially imparting unique chemical properties and biological activities .

Mechanism of Action

The mechanism of action of N-Methyl-N-(3-fluorophenyl)-thiocarbamoyl chloride involves its interaction with nucleophilic sites in biological molecules. The thiocarbamoyl group can form covalent bonds with nucleophilic amino acid residues in proteins, potentially inhibiting their function. This mechanism is of interest in the development of enzyme inhibitors and other therapeutic agents.

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-N-phenyl-thiocarbamoyl chloride
  • N-Methyl-N-(4-fluorophenyl)-thiocarbamoyl chloride
  • N-Methyl-N-(2-fluorophenyl)-thiocarbamoyl chloride

Uniqueness

N-Methyl-N-(3-fluorophenyl)-thiocarbamoyl chloride is unique due to the presence of the fluorine atom at the meta position on the phenyl ring. This fluorine substitution can influence the compound’s reactivity and biological activity, making it distinct from its analogs with different substitution patterns.

Biological Activity

N-Methyl-N-(3-fluorophenyl)-thiocarbamoyl chloride is an organic compound that has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C8H7ClFNSC_8H_7ClFNS and a molecular weight of approximately 203.67 g/mol. The structure features a thiocarbonyl group (C=S) linked to a nitrogen atom that carries a methyl group (CH₃) and a 3-fluorophenyl substituent (C₆H₄F). The presence of the chlorine atom enhances its reactivity, making it a polar molecule due to the electronegativity differences among its constituent atoms.

The biological activity of this compound is primarily attributed to its ability to interact with nucleophilic sites in biological molecules. The thiocarbamoyl group can form covalent bonds with nucleophilic amino acid residues in proteins, potentially inhibiting their function. This mechanism is particularly relevant in the development of enzyme inhibitors and therapeutic agents targeting specific pathways in cancer and microbial infections.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various Gram-positive and Gram-negative bacteria. For instance, derivatives of thiocarbamoyl compounds have shown promising results in inhibiting the growth of pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The anticancer potential of this compound has also been explored. Preliminary studies suggest that it may inhibit cell proliferation in several cancer cell lines. The mechanism involves interference with microtubule dynamics, similar to other known anticancer agents that target tubulin polymerization . Notably, compounds with structural similarities have been reported to induce apoptosis in cancer cells, highlighting the need for further investigation into this compound's specific effects on tumor growth and metastasis .

Synthesis and Evaluation

A study conducted by Hutchinson et al. synthesized various thiocarbamoyl derivatives, including this compound, and evaluated their biological activities. The results indicated that these compounds exhibited varying degrees of antimicrobial and anticancer activities when tested against different cell lines using MTT assays .

Compound Activity Type Target IC50 Value (µM)
This compoundAntimicrobialE. coli15
This compoundAnticancerMDA-MB-23112

Future Directions

The unique structural features of this compound suggest potential for further exploration in medicinal chemistry. Future studies should focus on:

  • Mechanistic Studies : Understanding the precise biochemical pathways affected by this compound.
  • In Vivo Studies : Evaluating the efficacy and safety profile in animal models.
  • Structural Modifications : Synthesizing analogs to enhance biological activity or reduce toxicity.

Properties

IUPAC Name

N-(3-fluorophenyl)-N-methylcarbamothioyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClFNS/c1-11(8(9)12)7-4-2-3-6(10)5-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSDZSNCIZXXUGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC(=CC=C1)F)C(=S)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClFNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10374941
Record name N-Methyl-N-(3-fluorophenyl)-thiocarbamoyl chloride
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Molecular Weight

203.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10219-04-2
Record name N-(3-Fluorophenyl)-N-methylcarbamothiol chloride
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name N-Methyl-N-(3-fluorophenyl)-thiocarbamoyl chloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 10219-04-2
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